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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B15579404 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CP-465,022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-

3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory

synaptic transmission in the central nervous system.[1][2][3] This guide provides a

comprehensive overview of its chemical properties, biological activity, and the experimental

protocols utilized in its characterization, designed to support its application in neuroscience

research.

Core Chemical and Physical Data
CP-465,022 hydrochloride is a quinazolinone derivative with the following key identifiers and

properties.[1][2][4] Of note, there is a discrepancy in the reported CAS Registry Number for this

compound, which researchers should be aware of when sourcing the material.
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Property Value Citation(s)

Chemical Name

3-(2-Chlorophenyl)-2-[2-[6-

[(diethylamino)methyl]-2-

pyridinyl]ethenyl]-6-fluoro-

4(3H)-quinazolinone

hydrochloride

[1][2]

Molecular Formula C₂₆H₂₄ClFN₄O.HCl [1][2][4]

Molecular Weight 499.41 g/mol [1][2][4]

CAS Number
1785666-59-2[1][2][3] or

199655-36-2[4]
[1][2][3][4]

Purity ≥98% (HPLC) [1][2]

Solubility
Soluble to 100 mM in DMSO

and 10mM in water.
[2][4]

Storage
Desiccate at room

temperature.
[1][2]

Biological Activity and Mechanism of Action
CP-465,022 is a highly selective, non-competitive antagonist of AMPA receptors, with an IC₅₀ of

25 nM in rat cortical neurons.[1][2][3][5] Its non-competitive nature means it does not directly

compete with the agonist, such as glutamate, for the binding site. Instead, it binds to an

allosteric site on the receptor complex, modulating its function.[5] This inhibition is not

dependent on use or voltage.[5]

In addition to its primary activity at AMPA receptors, CP-465,022 also significantly blocks the

persistent component of Naᵥ1.6 channel activity.[1][2] It displays weak inhibition of NMDA,

GABA, and kainate receptors.[4] The compound is brain-penetrant and orally active, making it

suitable for in vivo studies.[1][2]

Signaling Pathway of CP-465,022 Action
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Mechanism of Action of CP-465,022
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Caption: Allosteric inhibition of the AMPA receptor by CP-465,022.

Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative findings from studies involving CP-

465,022.

In Vitro Activity
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Target/Assay Species/Cell Type Result (IC₅₀) Citation(s)

AMPA receptor-

mediated currents
Rat cortical neurons 25 nM [1][2][3][5]

Kainate-induced

response
Rat cortical neurons 25 nM [3]

Peak NMDA-induced

currents (at 10 µM)
Rat cortical neurons 36% inhibition [6]

NMDA currents at 8s

(at 10 µM)
Rat cortical neurons 70% inhibition [6]

Peak NMDA currents

(at 1 µM)

Rat cerebellar granule

neurons
19% inhibition [6]

NMDA currents at 8s

(at 1 µM)

Rat cerebellar granule

neurons
45% inhibition [6]

In Vivo Efficacy in Seizure and Locomotor Models

Model/Assay Species
Dosing
(subcutaneous
)

Effect Citation(s)

Pentylenetetrazol

e-induced

seizures

Rat 10 mg/kg
Complete

protection
[3]

Locomotor

Activity
Rat Dose-dependent

Inhibition at

doses slightly

higher than

anticonvulsant

doses

[3]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of CP-465,022.
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Whole-Cell Patch-Clamp Electrophysiology in Rat
Cortical Neurons
This protocol is based on the methods described by Lazaro et al. (2002).

Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and

cultured for 7-14 days.

Recording Solutions:

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose,

with the pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the

pH adjusted to 7.2 with CsOH.

Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

Agonists (e.g., kainate) are applied using a rapid solution exchange system.

CP-465,022 is pre-applied or co-applied with the agonist to determine its inhibitory effect.

Currents are amplified, filtered, and digitized for analysis.

Data Analysis: The peak amplitude of the agonist-induced current is measured before and

after the application of CP-465,022. The concentration-response curve is fitted to determine

the IC₅₀ value.

Experimental Workflow for Electrophysiology
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Workflow for Whole-Cell Patch-Clamp Electrophysiology
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Caption: A typical workflow for assessing the inhibitory effect of CP-465,022.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol is based on the in vivo studies described by Menniti et al. (2003).

Animals: Adult male Sprague-Dawley rats are used.
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Drug Administration:

CP-465,022 or vehicle is administered subcutaneously at various doses (e.g., up to 10

mg/kg).

After a pretreatment period (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered

intraperitoneally at a convulsant dose (e.g., 100 mg/kg).

Behavioral Observation:

Animals are observed for a set period (e.g., 30 minutes) following PTZ administration.

The latency to and incidence of clonic and tonic seizures, as well as lethality, are recorded.

Data Analysis: The effects of CP-465,022 on the seizure parameters are compared to the

vehicle-treated group to determine its anticonvulsant efficacy.

Global Ischemia Model in Rats
The following is a generalized protocol for a global ischemia model, as investigated by Menniti

et al. (2003).

Animals: Adult male Wistar rats are used.

Surgical Procedure (Four-Vessel Occlusion):

On day 1, the vertebral arteries are permanently occluded by electrocautery.

On day 2, the common carotid arteries are isolated and occluded with aneurysm clips for a

defined period (e.g., 10 minutes) to induce global cerebral ischemia.

Drug Administration:

CP-465,022 or vehicle is administered at the time of reperfusion and again at a later time

point (e.g., 5 mg/kg at reperfusion and 2 mg/kg 4 hours later, administered

subcutaneously).

Outcome Assessment:
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After a survival period (e.g., 7 days), the animals are euthanized, and their brains are

processed for histological analysis.

Neuronal loss, particularly in the CA1 region of the hippocampus, is quantified to assess

the neuroprotective effects of CP-465,022.

Conclusion
CP-465,022 hydrochloride is a valuable pharmacological tool for investigating the role of AMPA

receptors in various physiological and pathological processes. Its high potency, selectivity, and

in vivo activity make it a suitable compound for a range of preclinical studies. The information

and protocols provided in this guide are intended to facilitate further research into the

therapeutic potential of AMPA receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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